Ethyl 2-bromobutanoate
Overview
Description
Ethyl 2-bromobutanoate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to slightly yellow liquid with a distinct odor. This compound is commonly used in organic synthesis due to its reactivity and versatility. It is known for its applications in various chemical processes, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromobutanoate can be synthesized through the esterification reaction between ethyl alcohol (ethanol) and 2-bromobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . Another method involves the reaction of γ-butyrolactone with dry hydrogen bromide in the presence of absolute ethanol .
Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-bromobutyrate often involves the use of technical grade γ-butyrolactone and commercial hydrogen bromide. The reaction mixture is cooled and maintained at specific temperatures to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromobutanoate undergoes various chemical reactions, including nucleophilic substitution, ester hydrolysis, and reactions with bases. When exposed to water or hydroxide ions, it undergoes hydrolysis to yield ethanol and 2-bromobutyric acid .
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium hydroxide.
Ester Hydrolysis: Conducted under basic conditions to accelerate the reaction rate.
Major Products Formed:
Ethanol and 2-bromobutyric acid: are the primary products formed during hydrolysis.
Scientific Research Applications
Ethyl 2-bromobutanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymerization: Plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation.
Antibacterial Research: Utilized in the synthesis of cationic polymers for antibacterial peptide mimicry.
Mechanism of Action
The primary mechanism of action for ethyl 2-bromobutyrate involves nucleophilic substitution reactions. When exposed to nucleophiles such as hydroxide ions, the ester bond between the ethyl group and the bromobutyric acid moiety is broken, resulting in the formation of ethanol and 2-bromobutyric acid . This reaction is facilitated by the electron-withdrawing bromine atom, which stabilizes the transition state and enhances the reaction rate.
Comparison with Similar Compounds
Ethyl 2-bromobutanoate can be compared with other similar compounds such as:
Ethyl 2-bromoisobutyrate: Similar in structure but differs in the position of the bromine atom, leading to different reactivity and applications.
Ethyl α-bromobutyrate: Another similar compound with slight variations in its chemical structure and properties.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the bromine atom, which makes it a valuable intermediate in various chemical reactions and industrial applications.
Properties
IUPAC Name |
ethyl 2-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFCGSNSKXPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870591 | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-68-6 | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl alpha-bromobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-bromobutanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL .ALPHA.-BROMOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB2GD08LJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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